molecular formula C20H23NO7 B358502 Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate CAS No. 876705-74-7

Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate

Cat. No.: B358502
CAS No.: 876705-74-7
M. Wt: 389.4g/mol
InChI Key: UDJWASAFQZCGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetamido group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate typically involves a multi-step synthetic process. One common method includes the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate. This reaction is catalyzed by rhodium complexes with available amidophosphite ligands, resulting in high enantioselectivity and complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the acetamido group can produce amines.

Scientific Research Applications

Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and acetamido groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate is unique due to its combination of methoxy and acetamido groups, which confer specific chemical and biological properties

Properties

CAS No.

876705-74-7

Molecular Formula

C20H23NO7

Molecular Weight

389.4g/mol

IUPAC Name

methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C20H23NO7/c1-24-15-7-6-12(8-16(15)25-2)9-19(22)21-14-11-18(27-4)17(26-3)10-13(14)20(23)28-5/h6-8,10-11H,9H2,1-5H3,(H,21,22)

InChI Key

UDJWASAFQZCGHN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.